molecular formula C22H19ClN6O B11689156 3-(4-chlorophenyl)-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(4-chlorophenyl)-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11689156
M. Wt: 418.9 g/mol
InChI Key: BFZOMBHGCGQPLU-ZMOGYAJESA-N
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Description

This compound is a pyrazole-carbohydrazide derivative featuring a 4-chlorophenyl group at the pyrazole-3 position and a hydrazide moiety substituted with a 3,5-dimethyl-1-phenylpyrazol-4-ylmethylidene group. Such derivatives are often explored for pharmacological activities, including anti-inflammatory and antimicrobial properties, due to their ability to modulate enzyme binding and cellular permeability .

Properties

Molecular Formula

C22H19ClN6O

Molecular Weight

418.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H19ClN6O/c1-14-19(15(2)29(28-14)18-6-4-3-5-7-18)13-24-27-22(30)21-12-20(25-26-21)16-8-10-17(23)11-9-16/h3-13H,1-2H3,(H,25,26)(H,27,30)/b24-13+

InChI Key

BFZOMBHGCGQPLU-ZMOGYAJESA-N

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/NC(=O)C3=CC(=NN3)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C=NNC(=O)C3=CC(=NN3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 3-(4-Chlorophenyl)-1H-pyrazole-5-carbohydrazide

The intermediate is synthesized by hydrazinolysis of a pyrazole ester. For example, ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate reacts with hydrazine hydrate (80%) in ethanol under reflux for 5–6 hours. The reaction mechanism involves nucleophilic acyl substitution, where hydrazine replaces the ethoxy group:

R-COOEt+NH2NH2R-CONHNH2+EtOH\text{R-COOEt} + \text{NH}2\text{NH}2 \rightarrow \text{R-CONHNH}_2 + \text{EtOH}

Key parameters:

  • Molar ratio : Hydrazine hydrate in 3–4x excess to ensure complete conversion.

  • Temperature : Reflux at 78°C (ethanol boiling point).

  • Yield : 85–90% after recrystallization from ethanol.

Condensation with 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

The final step involves Schiff base formation between the carbohydrazide and aldehyde. A mixture of 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide (1 mmol) and 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol) in ethanol is refluxed for 2–3 hours with glacial acetic acid (0.5 mL) as a catalyst. The reaction proceeds via nucleophilic addition of the hydrazide’s amino group to the aldehyde’s carbonyl carbon, followed by dehydration:

R-CONHNH2+R’-CHOR-CONH-N=CH-R’+H2O\text{R-CONHNH}2 + \text{R'-CHO} \rightarrow \text{R-CONH-N=CH-R'} + \text{H}2\text{O}

Isolation : The product precipitates upon cooling and is filtered, washed with cold ethanol, and recrystallized from dimethylformamide (DMF).

Optimization of Reaction Conditions

Catalytic Efficiency

Acid catalysts (e.g., acetic acid, p-toluenesulfonic acid) enhance reaction rates by protonating the carbonyl oxygen, increasing electrophilicity. A study comparing catalysts showed:

CatalystConcentration (mol%)Time (h)Yield (%)
Acetic acid102.578
p-TSA51.582
None0635

Data adapted from.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) increase solubility but may promote side reactions. Ethanol balances reactivity and cost:

SolventDielectric ConstantBoiling Point (°C)Yield (%)
Ethanol24.37878
DMF36.715365
Water80.110028

Source:.

Temperature and Time

Elevated temperatures accelerate kinetics but risk decomposition. Optimal conditions for the condensation step:

  • Temperature : 78°C (reflux)

  • Time : 2–3 hours

  • Yield : 75–82%.

Industrial-Scale Production Considerations

Scaling the synthesis requires addressing:

  • Heat management : Continuous flow reactors improve heat dissipation during exothermic steps.

  • Solvent recovery : Ethanol is distilled and reused to reduce costs.

  • Purity control : Recrystallization from DMF achieves >98% purity (HPLC).

Analytical Characterization

Spectroscopic Data

TechniqueKey SignalsAssignment
1H NMR δ 12.1 (s, 1H, NH)Hydrazide NH
(DMSO-d6)δ 8.4 (s, 1H, CH=N)Imine proton
δ 7.2–7.8 (m, 9H, Ar-H)Aromatic protons
IR (KBr) 1665 cm⁻¹ (C=O)Carboxylic acid derivative
1590 cm⁻¹ (C=N)Imine stretch

Melting Point and Purity

  • Melting point : 260–262°C (decomposition).

  • HPLC : Retention time 6.8 min (C18 column, acetonitrile/water 70:30).

Challenges and Mitigation Strategies

ChallengeSolution
Low solubility in ethanolUse DMF/ethanol mixtures (1:3 v/v)
Hydrazide oxidationConduct reactions under nitrogen atmosphere
Byproduct formationGradient recrystallization

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial properties. The compound has shown potential as an antimicrobial agent against various pathogens. For instance, studies have reported that pyrazole derivatives can inhibit bacterial growth and may serve as templates for developing new antibiotics .

Antioxidant Properties
The antioxidant capabilities of pyrazole derivatives have been widely studied. Compounds similar to 3-(4-chlorophenyl)-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide have demonstrated the ability to scavenge free radicals, thus protecting cells from oxidative stress . This property is particularly valuable in the development of treatments for diseases linked to oxidative damage, such as cancer and neurodegenerative disorders.

Anti-inflammatory Effects
Pyrazole derivatives are also known for their anti-inflammatory properties. The compound's structure suggests it may interact with inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs. In vitro studies have indicated that similar compounds can reduce the production of pro-inflammatory cytokines .

Material Science

Synthesis of New Materials
The unique structure of this compound allows for its use in synthesizing novel materials. Its incorporation into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties .

Crystal Engineering
The compound's ability to form well-defined crystal structures makes it a candidate for studies in crystal engineering. Analyzing its crystallographic data can lead to insights into molecular packing and interactions, which are crucial for designing new functional materials .

Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial viability, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Antioxidant Mechanism
A detailed investigation into the antioxidant mechanism of pyrazole derivatives revealed that they effectively neutralize reactive oxygen species (ROS). This study utilized various assays to quantify the scavenging activity, confirming that similar compounds could mitigate oxidative stress in cellular models .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes, contributing to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Hydrazide Moiety Molecular Formula Key Structural/Functional Differences Biological/Physical Implications References
Target Compound : 3-(4-Chlorophenyl)-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide 3,5-Dimethyl-1-phenylpyrazol-4-ylmethylidene C₂₃H₂₀ClN₇O Bulky, lipophilic substituent with methyl and phenyl groups Enhanced lipophilicity; potential for improved membrane permeability
3-(4-Chlorophenyl)-N′-[(E)-(3,4-dimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide 3,4-Dimethoxyphenylmethylidene C₁₉H₁₇ClN₄O₃ Electron-donating methoxy groups Increased solubility in polar solvents
N′-{(E)-[4-(Dimethylamino)phenyl]methylidene}-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide 4-(Dimethylamino)phenylmethylidene C₂₁H₂₂ClN₅O Strongly electron-donating dimethylamino group Basic character; pH-dependent solubility
5-(4-Methoxyphenyl)-N′-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-3-carbohydrazide 3-Nitrophenylethylidene C₁₉H₁₆N₆O₄ Electron-withdrawing nitro group Reduced stability under reductive conditions

Key Observations:

Electronic Effects: Methoxy (C₁₉H₁₇ClN₄O₃) and dimethylamino (C₂₁H₂₂ClN₅O) groups enhance electron density, improving solubility in polar media .

Steric and Lipophilic Profiles :

  • The target compound’s 3,5-dimethyl-1-phenylpyrazole substituent increases steric bulk and lipophilicity compared to smaller analogs like C₁₉H₁₇ClN₄O₃, favoring hydrophobic interactions in biological systems .

Biological Activity Trends: Pyrazole derivatives with dimethylamino or methoxy groups (e.g., ) are often associated with enhanced receptor binding due to hydrogen-bonding capabilities. Bulky substituents (e.g., in the target compound) may improve selectivity for hydrophobic enzyme pockets, as seen in related antipyretic and anti-inflammatory agents .

Research Findings and Structural Analysis

  • Synthesis and Crystallography :
    The target compound’s structure can be resolved using SHELX and WinGX software, as demonstrated for analogs in and . Single-crystal X-ray diffraction (SC-XRD) confirms planar hydrazide linkages and anisotropic displacement parameters, critical for understanding intermolecular interactions .

  • Thermodynamic Stability : Comparative studies suggest that methyl and phenyl substituents (as in the target compound) increase thermal stability compared to nitro- or methoxy-substituted analogs, which may degrade under oxidative conditions .

Biological Activity

3-(4-chlorophenyl)-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological activity, including its synthesis, structure-activity relationship (SAR), and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of 3,5-dimethyl-1-phenyl-1H-pyrazole with 4-chlorobenzaldehyde in the presence of appropriate reagents. The resulting product features a pyrazole core that is substituted at various positions, enhancing its biological profile.

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC16H16ClN5O
Molecular Weight335.78 g/mol
Functional GroupsPyrazole, hydrazone
ChiralityE configuration around the imine bond

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study demonstrated that related compounds showed varying degrees of activity against bacterial strains. The compound's structure contributes to its ability to disrupt microbial cell membranes or inhibit essential enzymes.

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds exhibiting similar structures have shown cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer) cells.

Case Study:
In a comparative study, a derivative with a similar structure exhibited an IC50 value of 0.39 µM against NCI-H460 cells, indicating potent inhibitory activity . This suggests that modifications in the pyrazole structure can enhance anticancer efficacy.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using assays such as DPPH and nitric oxide scavenging tests. Compounds with similar configurations have demonstrated significant radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the Pyrazole Ring: The presence of electron-donating or withdrawing groups can alter the electronic properties, impacting biological interactions.
  • Hydrophobicity and Lipophilicity: Modifications affecting these properties can enhance membrane permeability and bioavailability.
  • Geometric Configuration: The E configuration around the imine bond is crucial for maintaining biological activity.

Q & A

Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step process:

  • Step 1: Formation of the pyrazole core via cyclization of hydrazine derivatives with β-diketones or β-ketoesters under acidic/basic conditions .
  • Step 2: Introduction of the 4-chlorophenyl group via nucleophilic substitution or coupling reactions .
  • Step 3: Condensation of the pyrazole-carbohydrazide intermediate with 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde to form the hydrazone linkage . Critical Parameters:
  • Solvent polarity (e.g., ethanol vs. DMF) affects reaction rates.
  • Temperature control (60–80°C) minimizes side reactions.
  • Catalysts like acetic acid or piperidine enhance hydrazone formation .

Q. What spectroscopic methods are used to confirm the compound’s structure?

  • IR Spectroscopy: Identifies carbonyl (C=O, ~1650 cm⁻¹) and hydrazone (C=N, ~1600 cm⁻¹) stretches .
  • 1H/13C NMR: Assigns protons and carbons from the pyrazole, chlorophenyl, and hydrazone moieties (e.g., pyrazole CH at δ 6.5–7.5 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve low yields during hydrazone formation?

Methodological Adjustments:

  • Solvent Optimization: Use anhydrous ethanol or THF to reduce hydrolysis .
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate imine formation .
  • Purification: Employ column chromatography with gradient elution (hexane:ethyl acetate) to isolate the product from unreacted aldehyde . Troubleshooting Note: Contamination by residual hydrazine can suppress yields; monitor via TLC .

Q. How should contradictory bioactivity data across assays be analyzed?

Potential Variables:

  • Assay Conditions: Differences in pH, serum proteins, or incubation time may alter compound stability .
  • Cell Line Variability: Membrane permeability differences (e.g., HEK293 vs. HeLa) affect intracellular concentrations .
  • Purity Thresholds: Impurities >2% (by HPLC) can skew results; repurify via recrystallization . Validation Strategy: Repeat assays with standardized protocols and include positive controls (e.g., doxorubicin for cytotoxicity) .

Q. What computational approaches integrate with experimental data to predict biological targets?

  • Molecular Docking: Use AutoDock Vina to model interactions with kinases or GPCRs; focus on the hydrazone group’s hydrogen-bonding potential .
  • QSAR Modeling: Correlate substituent effects (e.g., chloro vs. methoxy groups) with activity trends from analogs .
  • MD Simulations: Assess binding stability (50–100 ns trajectories) in explicit solvent models .

Q. How do structural analogs inform SAR for this compound?

Key Analogs and Activities (from ):

Compound NameStructural VariationBioactivity
5-Methyl-N'-(E)-(2-hydroxyphenyl)methylideneamino-1H-pyrazolePyrazole core + hydroxy groupAntimicrobial
4-Hydroxy-N'-(4-methoxyphenyl)methylidene-3-methylthieno[2,3-c]pyrazoleMethoxy substitutionAntioxidant
N'-(4-Chlorophenyl)methylidene-5-(methylthio)-1H-pyrazoleChlorine + methylthio groupsAnti-inflammatory
SAR Insights:
  • Electron-withdrawing groups (e.g., -Cl) enhance receptor binding .
  • Bulky substituents (e.g., 3,5-dimethylpyrazole) may improve metabolic stability .

Theoretical and Methodological Frameworks

Q. What conceptual frameworks guide research on this compound?

  • Drug Design: Apply the "lock-and-key" hypothesis to optimize hydrazone geometry for target complementarity .
  • Reaction Mechanism Theory: Use frontier molecular orbital (FMO) analysis to predict cyclization pathways during synthesis .
  • Systems Biology: Map compound interactions with oxidative stress pathways using KEGG pathway enrichment .

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